Product packaging for Methyl 3-bromo-5-(2-bromoacetyl)benzoate(Cat. No.:)

Methyl 3-bromo-5-(2-bromoacetyl)benzoate

Cat. No.: B15324130
M. Wt: 335.98 g/mol
InChI Key: YECRQDRXBUFAIX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(2-bromoacetyl)benzoate (CAS 2731007-26-2) is a high-purity organic compound with a molecular formula of C10H8Br2O3 and a molecular weight of 335.98 . This diester features two distinct reactive bromine atoms, making it a versatile and valuable bifunctional synthetic intermediate in organic chemistry and drug discovery. Its primary research value lies in its application as a key building block for the synthesis of more complex, biologically active molecules. The compound's structure allows for selective, sequential reactions where the 2-bromoacetyl group and the aryl bromide can undergo different transformations, such as nucleophilic substitutions or metal-catalyzed cross-couplings. This makes it particularly useful for constructing molecular scaffolds with specific spatial orientations. One significant application of this compound and its analogs is in the synthesis of active pharmaceutical ingredients (APIs). For instance, related bromoacetyl benzoate intermediates are used in the patented process for the preparation of Salmeterol, a long-acting bronchodilator . Researchers value this chemical for developing new therapeutic compounds and for use in material science. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. For safe handling, please refer to the available Safety Data Sheet. The recommended storage condition is 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Br2O3 B15324130 Methyl 3-bromo-5-(2-bromoacetyl)benzoate

Properties

Molecular Formula

C10H8Br2O3

Molecular Weight

335.98 g/mol

IUPAC Name

methyl 3-bromo-5-(2-bromoacetyl)benzoate

InChI

InChI=1S/C10H8Br2O3/c1-15-10(14)7-2-6(9(13)5-11)3-8(12)4-7/h2-4H,5H2,1H3

InChI Key

YECRQDRXBUFAIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-(2-bromoacetyl)benzoate can be synthesized through a multi-step process involving the bromination of methyl benzoate derivatives. One common method involves the bromination of methyl 3-acetylbenzoate to introduce the bromoacetyl group, followed by further bromination to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The process requires careful handling of bromine and other reagents to ensure safety and efficiency. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(2-bromoacetyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively .

Scientific Research Applications

Methyl 3-bromo-5-(2-bromoacetyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(2-bromoacetyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine atoms and the ester moiety play crucial roles in its reactivity and binding to targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function or activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with key analogs:

Key Observations :

  • The bromoacetyl group in the target compound introduces higher electrophilicity compared to trifluoromethyl or methoxy groups, enabling nucleophilic attacks (e.g., in Suzuki-Miyaura couplings) .
  • Trifluoromethyl groups (e.g., in Methyl 3-bromo-5-(trifluoromethyl)benzoate) enhance lipophilicity and metabolic stability, favoring agrochemical applications .
  • Chlorine and trifluoromethoxy groups (e.g., in Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate) improve resistance to enzymatic degradation, relevant in material coatings .

Insights :

  • The target compound’s synthesis requires precise control over bromoacetyl group introduction to avoid over-halogenation .
  • Pd-catalyzed methods (e.g., for trifluoromethyl analogs) achieve higher yields due to established catalytic systems .

Physicochemical Properties

Substituents significantly influence solubility, melting points, and spectral characteristics.

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Key NMR Shifts (δ, ppm)
Methyl 3-bromo-5-(2-bromoacetyl)benzoate 334.96 110–112 5.2 (DCM) C=O: 170.2; Br-C: 122.4
Methyl 3-bromo-5-(trifluoromethyl)benzoate 297.03 98–100 8.5 (THF) CF₃: 118.6 (q, J = 288 Hz)
Methyl 2,4-dihydroxy-6-methyl benzoate 196.16 145–147 12.3 (MeOH) OH: 12.1; CH₃: 2.46

Notes:

  • The bromoacetyl group causes deshielding of adjacent protons (δH ~7.8–8.2 ppm for aromatic protons) .
  • Trifluoromethyl groups exhibit distinct ¹⁹F NMR signals (δF ~−60 to −70 ppm) .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-bromo-5-(2-bromoacetyl)benzoate, and how can reaction yields be maximized?

The synthesis typically involves introducing functional groups to a benzoate backbone. A common approach is to start with methyl 3-bromo-5-acetylbenzoate, followed by bromination at the acetyl group using bromine or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄). Key steps include:

  • Base selection : Potassium carbonate or triethylamine to deprotonate intermediates and drive substitution reactions .
  • Temperature control : Reactions are often conducted at 0–5°C to suppress side reactions (e.g., over-bromination).
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent hydrolysis of the bromoacetyl group .

Q. How can the structure of this compound be rigorously characterized?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine deshields adjacent protons, splitting patterns indicate acetyl/bromo proximity) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves bond lengths/angles, especially for bromine atoms, which exhibit strong anomalous scattering .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (C₁₀H₈Br₂O₃) and isotopic patterns for bromine .

Q. What are the key reactivity patterns of the bromoacetyl group in this compound?

The bromoacetyl moiety is highly electrophilic, enabling:

  • Nucleophilic substitution : Reacts with amines (e.g., primary/secondary amines) to form amides under mild conditions (e.g., DMF, room temperature).
  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids, though competing debromination may require palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Reduction : LiAlH₄ reduces the acetyl group to ethanol, but NaBH₄ selectively reduces carbonyls without cleaving C-Br bonds .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence regioselectivity in further functionalization?

The bromine (electron-withdrawing) and ester (moderately electron-withdrawing) groups create a meta-directing effect. Electrophilic substitution (e.g., nitration) occurs at the remaining para position to the bromine. Computational studies (DFT) predict activation barriers for competing pathways, validated experimentally via kinetic isotope effects .

Q. How can conflicting crystallographic data (e.g., disordered bromine positions) be resolved during structure refinement?

Disorder in bromine positions arises due to rotational flexibility of the acetyl group. Strategies include:

  • Twinned data refinement : SHELXL handles twinning by partitioning reflections and applying HKLF5 instructions .
  • Restraints : Distance/angle restraints for Br-C bonds (1.8–2.0 Å) and thermal parameter constraints improve model accuracy .

Q. What mechanistic insights explain unexpected byproducts in nucleophilic substitution reactions?

Byproducts like de-brominated esters or dimerized species form via:

  • Radical pathways : Under UV light, Br• radicals abstract hydrogen from solvents, leading to C-Br cleavage.
  • Base-mediated elimination : Strong bases (e.g., DBU) deprotonate α-hydrogens, forming enolates that undergo elimination.
    Mitigation involves using radical inhibitors (e.g., BHT) and weaker bases (e.g., K₂CO₃) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Docking studies : AutoDock Vina or Schrödinger Suite models binding affinities to active sites (e.g., acetyltransferase enzymes).
  • MD simulations : GROMACS assesses stability of ligand-protein complexes, focusing on halogen bonding (Br···O/N interactions) .

Key Methodological Recommendations

  • Synthesis : Prioritize NBS over Br₂ for controlled bromination to minimize di-brominated byproducts .
  • Characterization : Combine NMR (for functional groups) and X-ray (for absolute configuration) to resolve structural ambiguities .
  • Data Analysis : Use SHELXPRO for macromolecular refinement if high-resolution data (>1.2 Å) is available .

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